tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a chloro-substituted pyrimidine ring, and an azetidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2,4-dichloro-5-nitropyrimidine with suitable reagents under controlled conditions.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving intermediates like 3-azetidinone.
Esterification: The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyrimidines: Formed by nucleophilic substitution of the chloro group.
Carboxylic Acids: Formed by hydrolysis of the ester group.
Scientific Research Applications
tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3-(6-chloro-5-nitropyridin-4-yl)azetidine-1-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
tert-Butyl 3-(6-chloro-5-nitrobenzene-4-yl)azetidine-1-carboxylate: Similar structure but with a benzene ring instead of a pyrimidine ring.
tert-Butyl 3-(6-chloro-5-nitrothiazole-4-yl)azetidine-1-carboxylate: Similar structure but with a thiazole ring instead of a pyrimidine ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15ClN4O4 |
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Molecular Weight |
314.72 g/mol |
IUPAC Name |
tert-butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H15ClN4O4/c1-12(2,3)21-11(18)16-4-7(5-16)8-9(17(19)20)10(13)15-6-14-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
LXAITOMGSADCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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